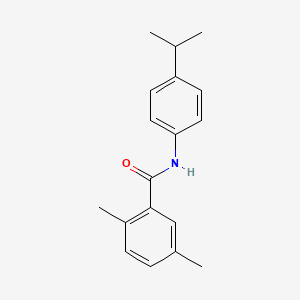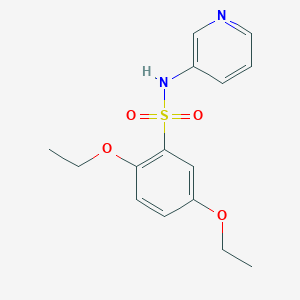
5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as MMPI, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
科学的研究の応用
5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has shown potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been investigated for its anti-inflammatory properties, which could potentially be useful in treating inflammatory diseases such as arthritis.
作用機序
The mechanism of action of 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its ability to inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the breakdown of extracellular matrix proteins, which is necessary for cancer cell invasion and metastasis. HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis.
Biochemical and Physiological Effects:
5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to have various biochemical and physiological effects, including the inhibition of MMP activity, the reduction of oxidative stress, and the modulation of the immune system. MMP inhibition can lead to the prevention of cancer cell invasion and metastasis, while the reduction of oxidative stress can protect cells from damage. 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has also been found to modulate the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
実験室実験の利点と制限
One advantage of 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been found to have low toxicity, making it safe for use in experiments. However, one limitation of 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, including the investigation of its potential as a treatment for various cancers, neurodegenerative diseases, and inflammatory conditions. Additionally, further studies are needed to determine the optimal dosing and administration methods for 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, as well as its potential side effects. Furthermore, the development of more potent and selective 5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione analogs could lead to improved therapeutic outcomes.
合成法
5-fluoro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process involving the reaction of 4-methoxyaniline with phthalic anhydride, followed by the introduction of fluorine atoms using a fluorinating agent. The final product is obtained through purification and crystallization.
特性
IUPAC Name |
5-fluoro-2-(4-methoxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-20-11-5-3-10(4-6-11)17-14(18)12-7-2-9(16)8-13(12)15(17)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZDFUNSEQAYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(4-methoxyphenyl)isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5718036.png)
![N-allyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5718048.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-phenylacrylamide](/img/structure/B5718055.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5718063.png)

![methyl {4-[({[2-(4-fluorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5718077.png)


![2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5718122.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycine](/img/structure/B5718127.png)
![4-{[(4-chlorobenzyl)thio]acetyl}morpholine](/img/structure/B5718133.png)